1,5-Naphthalenedithiol
Overview
Description
1,5-Naphthalenedithiol is a chemical compound with the molecular formula C10H8S2 . It has an average mass of 192.301 Da and a monoisotopic mass of 192.006744 Da .
Synthesis Analysis
The synthesis of this compound involves a 2-litre round-bottomed flask equipped with a bulb condenser and an efficient Hershberg stirrer . The process includes the addition of 33% sulfuric acid, finely divided 1,5-naphthalenedisulfonyl chloride, and zinc dust amalgam at room temperature . The mixture is heated to reflux for about 6 hours, cooled overnight without agitation, and then filtered . The precipitate is extracted with warm ether, and the combined ether extracts are evaporated, cooled, and filtered . The yield is between 60-77% .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string SC1=CC=CC2=C1C=CC=C2S
. The compound has no freely rotating bonds, no hydrogen bond acceptors, and no hydrogen bond donors .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, the compound is known to participate in various organic transformations due to its properties .
Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm³, a boiling point of 353.7±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . Its enthalpy of vaporization is 57.5±3.0 kJ/mol, and it has a flash point of 178.6±14.3 °C . The compound’s index of refraction is 1.747, and its molar refractivity is 60.4±0.3 cm³ .
Scientific Research Applications
Molecular Assembly and Guest Binding :
- 1,5-Naphthalenedithiol has been used as a water-soluble building block in the creation of octameric [2]-catenanes, which are composed of interlocked molecular squares. These catenanes can be disassembled in the presence of an adamantyl ammonium guest, exhibiting nanomolar affinity in water. This discovery highlights its potential in dynamic combinatorial chemistry and molecular recognition processes (West et al., 2008).
Corrosion Inhibition :
- In studies on aluminum corrosion, this compound demonstrated significant effectiveness as a corrosion inhibitor in NaCl solutions. Its adsorption on the aluminum electrode surface decreased both general and pitting corrosion, indicating its potential use in protective coatings and corrosion prevention technologies (Sherif & Park, 2005).
Chemosensing Applications :
- This compound has been identified as an effective chemosensor for selective sensing of Cu2+ and Ni2+ ions in aqueous solutions. This property is attributed to its ability to change color in the presence of specific metal ions, offering potential applications in environmental monitoring and analytical chemistry (Kavitha & Stalin, 2015).
Mass Spectrometry Imaging :
- This compound derivatives have been utilized in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry imaging. This technique allows for the visualization of the spatial distribution of small molecule metabolites, offering insights into metabolic pathways and mechanisms in biomedical research (Liu et al., 2014).
Optoelectronic Properties :
- Research involving naphthalene-based compounds, including this compound, has shown promising results in the study of optoelectronic properties. These studies are significant for the development of materials in organic semiconductors and potentially in dye-sensitized solar cells (Irfan et al., 2017).
Nanotechnology Applications :
- This compound has been used in the formation of EuS nanocrystal assembles
, acting as a linker molecule. This has led to the development of novel photo-functional materials with unique luminescent properties, making it a candidate for advanced applications in nanotechnology and materials science (Kawashima et al., 2013).
Fluorescent Probes for Kinetic Studies :
- This compound derivatives have been employed as bifunctional fluorescent probes in kinetic studies. Their reactivity and fluorescence properties allow for the investigation of reaction mechanisms and rates, offering valuable tools in the field of chemical kinetics and molecular dynamics (Okamoto et al., 1983).
Advanced Polymer Materials :
- This compound has been used in the synthesis of poly(aryl-ether-ketones), contributing to the development of advanced polymer materials with potential applications in various industrial sectors. These materials exhibit unique properties like high thermal stability and mechanical strength (Ritter et al., 1993).
Electrochemical DNA Sensing :
- Derivatives of this compound have been used in electrochemical DNA sensing, demonstrating enhanced binding to intact DNA. This application is significant in the field of biotechnology and genetic analysis, offering sensitive and selective methods for DNA detection (Takenaka et al., 2000).
Antioxidant Research :
- Studies on naphthalene diols, including this compound, have revealed their potential as antioxidants. Their intramolecular hydrogen bonding and reactivity make them effective in scavenging free radicals, suggesting applications in pharmaceuticals and materials science (Foti et al., 2002).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
As a dithiol compound, it may interact with various biological targets that have affinity for sulfur-containing compounds .
Mode of Action
It can be inferred from its synthesis process that it may interact with its targets through its sulfur atoms . The sulfur atoms in 1,5-Naphthalenedithiol could potentially form disulfide bonds with target molecules, leading to changes in their structure and function .
Biochemical Pathways
Sulfur-containing compounds like this compound can potentially influence various biochemical pathways due to their reactivity .
Result of Action
Based on its chemical structure, it may induce changes in the structure and function of its target molecules through the formation of disulfide bonds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of reducing or oxidizing agents in the environment can potentially affect the reactivity of this compound .
Properties
IUPAC Name |
naphthalene-1,5-dithiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8S2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1-6,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPAGLBSROJFGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2S)C(=C1)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30201361 | |
Record name | 1,5-Naphthalenedithiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30201361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5325-88-2 | |
Record name | 1,5-Naphthalenedithiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005325882 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,5-NAPHTHALENEDITHIOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,5-Naphthalenedithiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30201361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-Naphthalenedithiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,5-NAPHTHALENEDITHIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GD7HQ62VMW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1,5-naphthalenedithiol in chemical synthesis?
A1: While the abstract itself doesn't delve into specific applications, this compound, like other dithiol compounds, is often used as a building block in organic synthesis. These compounds are particularly important in forming macrocyclic structures and polymers, including those with potential applications in material science and nanotechnology.
Q2: What synthesis method is highlighted in the abstract for producing this compound?
A2: The abstract specifically mentions the use of "zinc amalgam" [] for the production of this compound. This suggests a reduction reaction is involved in the synthesis process.
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